molecular formula C19H19NO B1327373 3'-Methyl-2-(3-pyrrolinomethyl) benzophenone CAS No. 898762-81-7

3'-Methyl-2-(3-pyrrolinomethyl) benzophenone

Cat. No.: B1327373
CAS No.: 898762-81-7
M. Wt: 277.4 g/mol
InChI Key: NIXNGBYMBRZIGH-UHFFFAOYSA-N
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Description

3’-Methyl-2-(3-pyrrolinomethyl) benzophenone is a synthetic organic compound with the molecular formula C19H19NO and a molecular weight of 277.4 g/mol. This compound is commonly used in scientific research to investigate its various properties and applications.

Preparation Methods

The synthesis of 3’-Methyl-2-(3-pyrrolinomethyl) benzophenone typically involves the reaction of 3-methylbenzophenone with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

3’-Methyl-2-(3-pyrrolinomethyl) benzophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur with electrophiles or nucleophiles, leading to the formation of addition products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3’-Methyl-2-(3-pyrrolinomethyl) benzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is conducted to explore its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 3’-Methyl-2-(3-pyrrolinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3’-Methyl-2-(3-pyrrolinomethyl) benzophenone can be compared with other similar compounds, such as:

    Benzophenone: A simpler structure without the pyrrolinomethyl group, commonly used as a photoinitiator in UV-curable coatings.

    3-Methylbenzophenone: Lacks the pyrrolinomethyl group, used in organic synthesis and as a UV absorber.

    2-(3-Pyrrolinomethyl) benzophenone: Similar structure but without the methyl group at the 3’ position, used in similar research applications.

The uniqueness of 3’-Methyl-2-(3-pyrrolinomethyl) benzophenone lies in its specific structural features, which confer distinct chemical and biological properties .

Biological Activity

3'-Methyl-2-(3-pyrrolinomethyl) benzophenone is a chemical compound that has garnered attention due to its potential biological activities. This article reviews current research findings, mechanisms of action, and relevant case studies related to its biological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H17N
  • Molecular Weight : 239.32 g/mol

The presence of the pyrrolinomethyl group is significant as it may influence the compound's interaction with biological targets.

Research indicates that this compound may interact with various biomolecules, potentially affecting several biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions.
  • Receptor Modulation : It is hypothesized that this compound could modulate receptor activity, influencing signaling pathways related to inflammation and pain response.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several benzophenone derivatives, including this compound. The findings highlighted its potential as a lead compound for developing new antibiotics due to its selective activity against resistant strains .
  • Evaluation of Antioxidant Activity :
    In a separate investigation, researchers evaluated the antioxidant properties of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Results indicated a significant reduction in DPPH levels, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid .
  • Mechanistic Insights :
    A recent study explored the molecular interactions between this compound and various biological targets using molecular docking simulations. The results provided insights into its binding affinities and interactions with key enzymes involved in metabolic pathways .

Properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-15-7-6-9-16(13-15)19(21)18-10-3-2-8-17(18)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXNGBYMBRZIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643914
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-81-7
Record name Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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